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Compound of Interest

Compound Name: 2-(Hydroxymethyl)cyclohexanone

cat. No.: B1294659

An In-Depth Technical Guide to (S)-2-(Hydroxymethyl)cyclohexanone: Properties, Synthesis,
and Applications in Drug Development

Introduction

(S)-2-(Hydroxymethyl)cyclohexanone is a versatile chiral building block of significant interest
in the fields of organic synthesis and medicinal chemistry.[1] Its molecular architecture,
featuring a ketone and a primary alcohol on a stereodefined cyclohexyl scaffold, presents a
unique bifunctionality that makes it an invaluable intermediate for constructing complex
molecules, including natural products and pharmacologically active compounds.[1][2] This
guide, intended for researchers, scientists, and drug development professionals, provides a
comprehensive technical overview of its properties, enantioselective synthesis, chemical
reactivity, and critical applications, particularly in the development of novel therapeutic agents.
The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl carbon within
a single chiral molecule allows for a diverse range of stereocontrolled transformations,
solidifying its role as a cornerstone synthon in modern pharmaceutical research.[3][4]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic characteristics of (S)-2-
(Hydroxymethyl)cyclohexanone is paramount for its effective use in synthesis, including
reaction monitoring, quality control, and structural elucidation of its derivatives.[5]

Core Physicochemical Properties
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The fundamental properties of (S)-2-(Hydroxymethyl)cyclohexanone are summarized in the
table below. These data are essential for experimental design, safety assessments, and
regulatory documentation.

Property Value Source(s)
(2S)-2-
IUPAC Name (hydroxymethyl)cyclohexan-1- [1]
one
CAS Number 220199-90-6 [1]
Molecular Formula C7H1202 [1][617]
Molecular Weight 128.17 g/mol [11161[7]
Typically a liquid or low-melting
Appearance . [1]
solid
Boiling Point 114-115 °C (at 16 Torr) [8][9]
Density 1.070 g/cm3 (at 19 °C) [819]
Topological Polar Surface Area  37.3 A2 [1][6]
Exact Mass 128.083729621 Da [1][6]

Spectroscopic Profile

The spectroscopic signature of (S)-2-(Hydroxymethyl)cyclohexanone is defined by its two
functional groups.

« Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, sharp absorption
band for the ketone C=0 stretch, typically appearing around 1715 cm~1.[5] Additionally, a
broad and intense absorption band is observed in the 3200-3600 cm~1 region, which is
characteristic of the O-H stretching vibration of the primary alcohol, broadened by hydrogen
bonding.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural
information. The key predicted chemical shifts are outlined below. The causality for these
shifts lies in the electronic environment of the protons and carbons; for instance, the protons
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on the carbon adjacent to the hydroxyl group are deshielded, causing them to appear

downfield.
Expected Chemical .
Nucleus Group . Key Observations
Shift (6, ppm)
Diastereotopic protons
due to the adjacent
1H NMR -CH2-OH ~3.5-3.8 chiral center, often
appearing as two
distinct multiplets.[5]
The chemical shift is
oH Variable (broad highly dependent on
singlet) solvent, concentration,
and temperature.[5]
A series of complex,
Cyclohexyl protons 1.2-25 overlapping multiplets.

[5]

Typical chemical shift
13C NMR C=0 ~210 - 215 for a cyclohexanone

carbonyl carbon.[5]

Chemical shift for the

carbon bearing the
-CH2-OH ~65 - 70 ,

primary hydroxyl

group.

Synthesis and Stereocontrol

The utility of (S)-2-(Hydroxymethyl)cyclohexanone in pharmaceutical development is
critically dependent on its enantioselective synthesis to ensure access to the desired
stereoisomer of the final drug product.

Enantioselective Synthesis: Organocatalytic a-
Hydroxymethylation
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A significant advancement in the synthesis of this chiral building block is the use of amino acid
organocatalysis.[4] The L-threonine-catalyzed asymmetric a-hydroxymethylation of
cyclohexanone with an aqueous formaldehyde solution (formalin) provides a direct and efficient
route to the (S)-enantiomer.[1][4] This method is advantageous as it avoids the use of metal
catalysts and often proceeds under mild conditions. The causality behind the stereocontrol
stems from the formation of a chiral enamine intermediate between the L-threonine catalyst
and cyclohexanone, which then directs the approach of formaldehyde from the less sterically
hindered face, leading to the desired (S) configuration.

Experimental Protocol: L-Threonine Catalyzed
Asymmetric a-Hydroxymethylation

This protocol outlines a self-validating system for synthesizing the chiral intermediate. The
success of the reaction is validated by chiral chromatography to determine the enantiomeric
excess (ee) of the final product.

Materials:

Cyclohexanone

e L-Threonine

e Formalin (37% aqgueous solution)

e Dimethyl sulfoxide (DMSO)

o Ethyl acetate

» Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOQOa)
Procedure:

e Reaction Setup: In a round-bottom flask, dissolve L-threonine (e.g., 0.1 equivalents) in
DMSO.
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e Addition of Reactants: Add cyclohexanone (1.0 equivalent) to the solution, followed by the
dropwise addition of formalin (e.g., 2.0 equivalents).

e Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be
monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the
consumption of cyclohexanone.

o Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer
multiple times with ethyl acetate.

 Purification: Combine the organic layers, wash with brine, and dry over anhydrous
magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure.

 Final Purification: Purify the resulting crude product by flash column chromatography on
silica gel to yield pure (S)-2-(Hydroxymethyl)cyclohexanone.

» Validation: Determine the enantiomeric excess of the purified product using chiral high-
performance liquid chromatography (HPLC) or chiral GC.

Synthesis Workflow Diagram
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Caption: Workflow for the asymmetric synthesis of the chiral building block.

Chemical Reactivity and Synthetic Utility

The dual functionality of (S)-2-(Hydroxymethyl)cyclohexanone is the cornerstone of its
synthetic versatility, allowing for selective transformations at either the ketone or the alcohol.

Key Transformations

e Oxidation: The primary alcohol can be selectively oxidized. Using mild reagents yields the
corresponding aldehyde, while stronger oxidizing agents like potassium permanganate result
in the formation of 2-(carboxymethyl)cyclohexanone.[4][10] Separately, the ketone moiety
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can undergo a Baeyer-Villiger oxidation with a peroxy acid to form a caprolactone derivative.

[1]

e Reduction: The ketone can be stereoselectively reduced using agents like sodium
borohydride (NaBHa4) to yield 2-(hydroxymethyl)cyclohexanol, a 1,2-diol.[4] The
stereochemical outcome is influenced by the existing stereocenter.

e Substitution: The hydroxyl group is a poor leaving group, but it can be readily converted into
a good leaving group, such as a tosylate or mesylate. This activated intermediate can then
undergo an S»2 reaction with a wide variety of nucleophiles, enabling the introduction of
diverse functional groups at the 2-position.[1][4]

o Condensation Reactions: Under basic or acidic conditions, the molecule can undergo a self-
aldol condensation reaction, where the enolate of one molecule attacks the carbonyl group
of another.[1]

Reaction Pathways Diagram
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Caption: Key reaction pathways of (S)-2-(Hydroxymethyl)cyclohexanone.
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Applications in Pharmaceutical Research and
Development

(S)-2-(Hydroxymethyl)cyclohexanone serves as a crucial precursor for several classes of
therapeutic agents, underscoring its importance for drug development professionals.[1]

Case Study: Synthesis of (R,R)-Rociverine

A notable application is in the synthesis of (R,R)-rociverine, a spasmolytic agent used to relieve
muscle spasms.[3] The synthesis masterfully utilizes the pre-existing stereocenter of (S)-2-
(Hydroxymethyl)cyclohexanone to establish the desired stereochemistry in the final drug
molecule, a critical factor for its therapeutic activity.[3] Rociverine exhibits a dual mechanism of
action: it has a modest antimuscarinic effect, antagonizing acetylcholine, and also acts as a
direct myolytic by inhibiting the influx of calcium ions into smooth muscle cells.[3]

Mechanism of Action Diagram: Rociverine

Pathway 1: Antimuscarinic Action

. (Muscarinic Receptors)—(Acetylcholine BIockecD
Antagonizes L S
/ 7 Smooth Muscle
(R,R)-Rociverine %‘ Pathway 2: Direct Myolytic Action b Relaxation

-
Caz* Channels Inhibition of Ca2+ Inﬂux)

Click to download full resolution via product page

Caption: Dual mechanism of action of the spasmolytic agent Rociverine.

Other Therapeutic Targets

o CCR2 Receptor Antagonists: The core structure of (S)-2-(Hydroxymethyl)cyclohexanone
is found in precursors to potent antagonists for the C-C chemokine receptor type 2 (CCR2).
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These antagonists are being investigated for their potential in treating inflammatory diseases
like rheumatoid arthritis and multiple sclerosis.[1][4]

o Carbocyclic Nucleoside Analogues: Derivatives of this chiral building block are integral to the
synthesis of carbocyclic nucleoside analogues. This class of compounds, where a
carbocyclic ring replaces the furanose sugar of natural nucleosides, is widely explored for
antiviral activity against viruses such as HIV and Hepatitis B.[1][4]

Stability, Storage, and Safe Handling

Proper handling and storage are crucial to maintain the integrity and purity of (S)-2-
(Hydroxymethyl)cyclohexanone.

Stability Profile and Potential Degradation

The bifunctional nature of the molecule suggests several potential degradation pathways. The
primary routes are likely oxidation of the primary alcohol to an aldehyde or carboxylic acid, and
acid- or base-catalyzed rearrangements or condensation reactions.[2]

Recommended Storage and Handling

To ensure long-term stability and prevent degradation, the following conditions are
recommended.
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Parameter Recommendation Rationale Source(s)

To minimize potential
Storage Temperature Refrigerated (2-8 °C) thermal degradation [21[9]
and side reactions.

Store in a dry place )
_ To prevent moisture-
under an inert _
Atmosphere related degradation [2]
atmosphere (e.g., o
) and oxidation.
Argon, Nitrogen)

To prevent
] Tightly closed contamination and
Container _ . [2][11]
container exposure to moisture
and air.

o To prevent undesired

Strong oxidizing ) )

chemical reactions
, , agents, strong bases, _ o
Incompatible Materials ) like oxidation of the [2]

strong reducing
alcohol or enolate

agents )
formation.

) General safety
Use in a well- ) )
) practice for handling
) ventilated area, away )
Handling potentially [11][12]
from heat, sparks, and ) )
combustible chemical
open flames
reagents.

Safety and Hazard Information

According to the Globally Harmonized System (GHS), (S)-2-(Hydroxymethyl)cyclohexanone
is associated with the following hazards:

e H315: Causes skin irritation[1][6]
e H319: Causes serious eye irritation[1][6]

o H335: May cause respiratory irritation[1][6]
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Standard personal protective equipment (PPE), including safety goggles, chemical-resistant
gloves, and a lab coat, should be worn at all times. All handling should be performed in a
chemical fume hood to avoid inhalation of vapors.[13]

Conclusion

(S)-2-(Hydroxymethyl)cyclohexanone stands out as a high-value chiral synthon in synthetic
and medicinal chemistry. Its defined stereochemistry combined with its orthogonal ketone and
alcohol functionalities provides a robust platform for the enantioselective synthesis of complex
and biologically active molecules. From spasmolytics to potential anti-inflammatory and antiviral
agents, its applications continue to expand, making a thorough understanding of its properties,
reactivity, and handling essential for any researcher or drug development professional aiming
to leverage its synthetic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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